Esreboxetine Exhibits Subnanomolar NET Affinity, Surpassing Reboxetine and Atomoxetine
Esreboxetine succinate demonstrates a Ki of 0.08 nM for the human norepinephrine transporter (NET), which is approximately 100-fold more potent than racemic reboxetine (Ki = 8.2 nM) and 60-fold more potent than atomoxetine (Ki = 5 nM) [1][2][3]. This subnanomolar affinity confirms esreboxetine's position as an exceptionally potent NET inhibitor within the NRI class.
| Evidence Dimension | NET Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.08 nM (esreboxetine succinate) |
| Comparator Or Baseline | Reboxetine: Ki = 8.2 nM; Atomoxetine: Ki = 5 nM |
| Quantified Difference | Esreboxetine Ki is ~100-fold lower than reboxetine and ~60-fold lower than atomoxetine |
| Conditions | In vitro radioligand binding assay using human norepinephrine transporter |
Why This Matters
Superior NET binding potency may translate to enhanced pharmacological effects at lower doses, potentially improving therapeutic windows and reducing off-target interactions.
- [1] NCATS Inxight Drugs. ESREBOXETINE SUCCINATE (Ki = 0.08 nM). View Source
- [2] PeptideDB. Reboxetine mesylate (Ki = 8.2 nM). View Source
- [3] Bymaster FP, et al. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat. Neuropsychopharmacology. 2002;27(5):699-711. (Ki = 5 nM for atomoxetine). View Source
